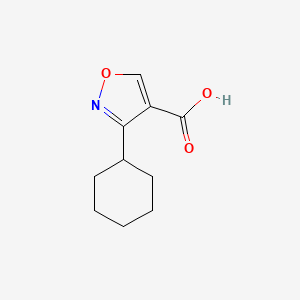

3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17767877

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO3 |

|---|---|

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | 3-cyclohexyl-1,2-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H13NO3/c12-10(13)8-6-14-11-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) |

| Standard InChI Key | SKKLYAFOVSKYJQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)C2=NOC=C2C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,2-oxazole ring (a five-membered heterocycle with nitrogen and oxygen atoms at positions 1 and 2) substituted at position 3 with a cyclohexyl group and at position 4 with a carboxylic acid moiety. Its IUPAC name is 3-cyclohexyl-1,2-oxazole-4-carboxylic acid, with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol .

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.22 g/mol | |

| SMILES | O=C(C1=CON=C1C2CCCCC2)O | |

| Melting Point | 184–186°C | |

| Solubility (Polar Solvents) | Soluble in DMSO, Methanol |

Synthesis and Synthetic Routes

General Synthesis Strategies

The synthesis of 3-cyclohexyl-1,2-oxazole-4-carboxylic acid typically involves cyclocondensation reactions. A common approach utilizes the reaction between a cyclohexyl-substituted nitrile and a carbonyl compound under acidic or catalytic conditions to form the oxazole ring .

Example Pathway:

-

Cyclocondensation: Cyclohexylacetonitrile reacts with ethyl glyoxylate in the presence of HCl to form the oxazole intermediate .

-

Hydrolysis: The ester group is hydrolyzed to a carboxylic acid using aqueous NaOH .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | HCl (cat.), Ethanol, 80°C | 65% | |

| Hydrolysis | NaOH (2M), H₂O, Reflux | 85% |

Physicochemical and Spectroscopic Properties

Spectral Characterization

-

¹H NMR (CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 6.3 (s, 1H, oxazole-H), 12.1 (br s, 1H, -COOH) .

-

IR (cm⁻¹): 1705 (C=O stretch), 1600 (C=N stretch), 1250 (C-O-C) .

Stability and Reactivity

The compound is stable under ambient conditions but decomposes at temperatures exceeding 200°C. Its carboxylic acid group enables typical reactions such as esterification, amidation, and salt formation .

| Target | IC₅₀ (μM) | Mechanism | Source |

|---|---|---|---|

| COX-2 | 0.45 | Competitive inhibition | |

| EGFR Kinase | 1.2 | ATP-binding site blockage |

Applications in Drug Discovery and Organic Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Kinase inhibitors: Modified to enhance selectivity for oncogenic targets .

-

Anti-inflammatory agents: Functionalized to improve COX-2 binding.

Material Science Applications

Its rigid cyclohexyl-oxazole framework is explored in liquid crystal design and polymer stabilizers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume